Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 3. The molecule incorporates a benzamido group linked to a 2,5-dioxopyrrolidin moiety at the para position, with a methyl ester at position 3 of the thiophene ring.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-10-11(2)27-18(16(10)19(25)26-3)20-17(24)12-4-6-13(7-5-12)21-14(22)8-9-15(21)23/h4-7H,8-9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXMQHZMUMXKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is the monoclonal antibody production in recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
This compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound affects the biochemical pathways involved in monoclonal antibody production. It suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
Pharmacokinetics
Its impact on bioavailability can be inferred from its ability to increase monoclonal antibody production .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in monoclonal antibody production, suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate .
Action Environment
It can be inferred that the compound’s efficacy in increasing monoclonal antibody production may be influenced by factors such as the specific conditions of the cell culture environment .
Biological Activity
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring with a carboxylate group and a dioxopyrrolidine moiety, contributing to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it could interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic functions .
- Anticancer Properties : Research has suggested potential anticancer effects, possibly through the modulation of signaling pathways related to cell proliferation and apoptosis.
Biochemical Interactions
The compound interacts with various biomolecules:
- Protein Binding : It may bind to proteins involved in signal transduction pathways, influencing cellular responses and gene expression.
- Transport Mechanisms : The compound's uptake in cells may occur via passive diffusion or active transport mechanisms, which are crucial for its biological effects .
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase 3 activation |
| MCF-7 | 20 | Modulation of Bcl-2 family proteins |
These results indicate a promising avenue for future cancer therapies .
Comparison with Similar Compounds
Key Observations :
- Thiophene’s sulfur atom may enhance metabolic stability compared to nitrogen-rich cores .
- Substituent Effects: The 2,5-dioxopyrrolidin group in the target compound introduces a reactive cyclic imide, which is absent in analogues 11a/b and 12. This group may increase susceptibility to hydrolysis compared to the cyano or methylfuryl substituents in analogues.
Methotrexate-Related Compounds (–5)
Methotrexate and its derivatives (e.g., Methotrexate Related Compound H, B, C, E) share structural motifs with the target compound, such as benzamido linkages and heterocyclic systems:
| Parameter | Target Compound | Methotrexate | Methotrexate Related Compound H |
|---|---|---|---|
| Core Structure | Thiophene | Pteridinyl-glutamic acid | Pteridinyl-glutamic acid |
| Key Substituents | Dioxopyrrolidin-benzamido, methyl ester | Diaminopteridin-methyl, benzamido-pentanedioic acid | Diaminopteridin-methyl, benzamido-methoxycarbonyl |
| Functional Groups | Amide, cyclic imide, ester | Amide, carboxylic acid, diaminopteridin | Amide, ester, diaminopteridin |
| Molecular Weight | ~407 g/mol (estimated) | 454.44 g/mol | 468.47 g/mol |
Key Observations :
- Amide Linkages : Both the target compound and methotrexate derivatives utilize benzamido groups, but the latter’s linkage to glutamic acid/pteridinyl systems confers distinct biological activity (e.g., antifolate effects) .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate?
A multi-step approach is typical:
- Step 1: Synthesize the thiophene core via cyclocondensation of substituted malononitrile derivatives with elemental sulfur, as demonstrated in analogous thiophene carboxylate syntheses .
- Step 2: Introduce the 4-(2,5-dioxopyrrolidin-1-yl)benzamido group via nucleophilic acyl substitution. Use coupling agents like EDCI/HOBt to activate the carboxylic acid intermediate.
- Step 3: Optimize methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC .
Basic: How should researchers characterize this compound’s purity and structure?
- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%.
- Structure:
- NMR: Analyze - and -NMR for diagnostic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- IR: Confirm carbonyl stretches (1670–1750 cm) from ester, amide, and pyrrolidinone groups .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z ~403.4) .
Advanced: How can contradictory spectroscopic data during characterization be resolved?
Contradictions (e.g., unexpected -NMR splitting) may arise from:
- Tautomerism: The thiophene ring’s electron-deficient nature can lead to keto-enol tautomerism. Use DMSO-d₆ as a solvent to stabilize the dominant form .
- Rotamers: Restricted rotation of the benzamido group may split signals. Perform variable-temperature NMR to observe coalescence .
- Impurities: Compare with synthetic intermediates (e.g., unreacted starting material) via spiking experiments .
Advanced: What methodological considerations are critical for evaluating its biological activity?
- Cytotoxicity Assays: Use the Mosmann MTT assay ( ) with IC₅₀ determination in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., methotrexate) and validate via dose-response curves .
- Target Engagement: Perform molecular docking studies targeting enzymes with pyrrolidinone-binding pockets (e.g., proteases or kinases). Validate with SPR or ITC binding assays .
Basic: What safety precautions are essential when handling this compound?
- Hazard Mitigation: Wear PPE (gloves, goggles) due to potential irritancy from the pyrrolidinone and thiophene moieties.
- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the SDS (per guidelines in ).
- Storage: Keep in a desiccator at –20°C to prevent hydrolysis of the ester group .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
- Core Modifications: Synthesize analogs with:
- Thiophene substitution: Replace 4,5-dimethyl groups with halogens to assess steric/electronic effects .
- Pyrrolidinone replacement: Test succinimide or maleimide derivatives to compare electrophilicity .
- Assay Design: Use parallel synthesis and high-throughput screening (HTS) to evaluate cytotoxicity, solubility, and metabolic stability .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Interference: Plasma proteins may bind the lipophilic thiophene core. Use protein precipitation (acetonitrile) or SPE for cleanup.
- Detection Limits: Optimize LC-MS/MS parameters (e.g., MRM transitions for m/z 403.4 → 285.2) with a lower LOQ of 10 nM .
- Degradation: Monitor for ester hydrolysis in physiological buffers (pH 7.4) via stability studies .
Basic: How can researchers validate the compound’s stability under experimental conditions?
- Forced Degradation: Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH). Analyze degradation products via LC-MS .
- Long-Term Stability: Store aliquots at –80°C and test monthly for purity changes over 6 months .
Advanced: What computational tools are recommended for predicting its pharmacokinetic properties?
- ADME Prediction: Use SwissADME or ADMETLab to estimate logP (~2.8), solubility (~0.05 mg/mL), and CYP450 inhibition .
- Metabolite ID: Perform in silico metabolism with GLORY or MetaSite to predict hydroxylation at the thiophene or pyrrolidinone groups .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
